(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrrole compounds can be synthesized using several methods, including the Paal-Knorr Pyrrole Synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Another method is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis
Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring .properties
IUPAC Name |
(3aS,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c21-29(26,27)28-18-8-6-17(7-9-18)22-20(25)24-13-16-10-11-23(19(16)14-24)12-15-4-2-1-3-5-15/h1-9,16,19H,10-14H2,(H,22,25)/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAUPFYIDCWNW-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CN(C2)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-4-{[(3aR,6aR)-1-benzyl-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]amino}phenyl sulfurofluoridate |
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